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Compound of Interest

Compound Name: CH 275

Cat. No.: B561565 Get Quote

Disclaimer: Initial research indicates that "CH 275" is not a standard identifier for a single, well-

defined compound in immunological and inflammatory research. However, literature review

reveals two distinct compounds, LQFM275 and MS-275 (Entinostat), that are relevant to this

field of study and may be the subject of the query. To provide a comprehensive resource, this

document presents detailed application notes and protocols for both compounds, organized

into separate sections for clarity.

Section 1: LQFM275
Compound Name: (4-(3,5-di-tert-butyl-4-hydroxybenzylamine)benzenesulfonamide)

(LQFM275)

Background: LQFM275 is a novel synthetic compound developed as a multi-target agent for

the treatment of inflammatory diseases. It is synthesized from darbufelone and sulfanilamide

and demonstrates both anti-inflammatory and antinociceptive (pain-reducing) effects. Its

primary mechanism of action is the dual inhibition of two key enzymes in the inflammatory

cascade: cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Data Presentation: Quantitative Summary
Table 1: In Vitro Activity of LQFM275
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Parameter Result Target/Cell Line Reference

COX-2 Inhibition

(IC₅₀)
81 µM Enzyme Assay

5-LOX Inhibition (IC₅₀) 167 µM Enzyme Assay

| Safe Cytotoxicity Profile | 100-400 µM | EA.hy926 Endothelial Cells | |

Table 2: In Vivo Anti-Inflammatory and Antinociceptive Effects of LQFM275 in Murine Models
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Experimental
Model

Dosage
Measured
Effect

% Change Reference

Acetic Acid-
Induced
Writhing

57 mg/kg
Reduction in
writhing

↓ 26%

114 mg/kg
Reduction in

writhing
↓ 37%

228 mg/kg
Reduction in

writhing
↓ 49%

Formalin Test

(Nociception)
114 mg/kg

Reduction in

nociceptive

response (2nd

phase)

↓ 57%

Carrageenan-

Induced

Hyperalgesia

114 mg/kg
Reduction in

hyperalgesia
↓ 47%

Carrageenan-

Induced Paw

Edema

114 mg/kg
Reduction in

edema
↓ 42%

LPS-Induced

Paw Edema
114 mg/kg

Reduction in

edema
↓ 31%

Carrageenan-

Induced Pleurisy
114 mg/kg

Reduction in

polymorphonucle

ar cells

↓ 39%

Reduction in

MPO activity
↓ 35%

Reduction in

TNF-α
↓ 48%

Increase in IL-4 ↑ 50%

LPS-Induced

Pleurisy

114 mg/kg Reduction in

polymorphonucle

↓ 36%
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Experimental
Model

Dosage
Measured
Effect

% Change Reference

ar cells

Reduction in

MPO activity
↓ 40%

Reduction in

TNF-α
↓ 47%

Reduction in IL-

1β
↓ 36%

Increase in IL-4 ↑ 21%

| | | Increase in IL-10 | ↑ 53% | |

Mandatory Visualization: Signaling Pathway and
Experimental Workflow
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Caption: Dual inhibitory mechanism of LQFM275 on COX-2 and 5-LOX pathways.

Experimental Protocols
1. Protocol: Carrageenan-Induced Pleurisy Model

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b561565?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To assess the in vivo anti-inflammatory activity of LQFM275 by measuring its

effect on inflammatory cell migration and cytokine production in the pleural cavity of mice.

Materials: Male Swiss mice (25-30g), LQFM275, Carrageenan (1% in sterile saline), Saline

with EDTA (10 mM), May-Grünwald-Giemsa stain, Neubauer chamber, ELISA kits for TNF-α,

IL-1β, IL-4, IL-10.

Methodology:

Acclimatize animals for at least 7 days with free access to food and water.

Orally administer LQFM275 (e.g., 114 mg/kg) or vehicle (control group) to mice.

One hour post-treatment, induce pleurisy by injecting 100 µL of 1% carrageenan solution

into the intrapleural space.

Four hours after the carrageenan injection, euthanize the mice via CO₂ asphyxiation.

Wash the pleural cavity with 1 mL of sterile saline containing EDTA to collect the pleural

exudate.

Determine the total leukocyte count from the exudate using a Neubauer chamber.

Perform differential leukocyte counts by preparing cytospin slides from the exudate,

followed by staining with May-Grünwald-Giemsa.

Centrifuge the remaining exudate (1200 x g for 5 min) and collect the supernatant.

Quantify the levels of pro-inflammatory (TNF-α, IL-1β) and anti-inflammatory (IL-4, IL-10)

cytokines in the supernatant using specific ELISA kits according to the manufacturer's

instructions.

Analyze MPO activity in the pellet as an indicator of neutrophil accumulation.

2. Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To evaluate the cytotoxic potential of LQFM275 on a relevant cell line.
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Materials: EA.hy926 human endothelial cell line, DMEM medium, Fetal Bovine Serum (FBS),

Penicillin-Streptomycin, LQFM275 stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide), DMSO.

Methodology:

Culture EA.hy926 cells in DMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin at 37°C in a 5% CO₂ incubator.

Seed cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for

24 hours.

Prepare serial dilutions of LQFM275 (e.g., 100 µM to 400 µM) in the culture medium.

Replace the medium in the wells with the LQFM275 dilutions. Include vehicle-only wells as

a control.

Incubate the plate for 24 hours.

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4

hours.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Section 2: MS-275 (Entinostat)
Compound Name: MS-275 (Entinostat)

Background: MS-275, also known as Entinostat, is a class I selective histone deacetylase

(HDAC) inhibitor, targeting HDAC1, HDAC2, and HDAC3. Originally developed as an anti-

cancer agent, its immunomodulatory properties have led to its investigation in various

inflammatory diseases, including chronic obstructive pulmonary disease (COPD). MS-275

exerts its effects by altering the acetylation status of histones and non-histone proteins,
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including transcription factors like NF-κB, thereby modulating the expression of inflammatory

genes.

Data Presentation: Quantitative Summary
Table 3: In Vitro Immunomodulatory and Cytotoxic Effects of MS-275
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Cell Line /
Model

Concentration Primary Effect
Key
Observation

Reference

RAW264.7
Macrophages

1 µM

Enhanced NF-
κB Activity &
IL-10
Expression

Increased NF-
κB p65
acetylation
and binding to
the IL10
promoter.

LPS-Stimulated

HK-2 Kidney

Cells

10 nM
Suppression of

Oxidative Stress

Significantly

suppressed ROS

generation.

10 nM
Anti-apoptotic

Effect

Reduced

apoptosis

induced by LPS.

B-cell Chronic

Lymphocytic

Leukemia (CLL)

Log-fold lower

than normal cells

Pro-apoptotic

Effect

LC₅₀ was one log

lower than for

normal

mononuclear

cells.

Human

Leukemia Cells

(U937)

1 µM Antiproliferative

Induced p21-

mediated growth

arrest and

differentiation.

5 µM
Pro-apoptotic

Effect

Induced

apoptosis in

~70% of cells

after 48 hours.

Colorectal

Cancer Cells

(HCT116Mut)

Not specified
Pro-apoptotic

Effect

Induced

apoptosis in

31.8% of cells.

| Acute Myeloid Leukemia (AML) with FLT3-ITD | < 1 µM | Growth Arrest | IC₅₀ of less than 1

µM. | |
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Table 4: In Vivo Effects of MS-275 in Disease Models

Animal Model Dosage Primary Effect
Key
Observation

Reference

Cigarette
Smoke-
Exposed Mice
(COPD)

Not specified
Attenuation of
Airway
Inflammation

Robustly
attenuated
inflammatory
KC expression
and neutrophil
influx into the
lungs.

LPS-Induced

Acute Kidney

Injury (AKI)

Not specified Nephroprotective

Attenuated renal

tissue injury and

suppressed the

generation of

inflammatory

cytokines and

ROS.

| AOM-DSS Colorectal Cancer Mice | 20 mg/kg/day | Immunosuppressive Microenvironment |

Decreased CD3+ T cell infiltration into tumors and increased PD-L1 expression. | |

Mandatory Visualization: Signaling Pathway and
Experimental Workflow
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Caption: MS-275 enhances IL-10 expression via NF-κB p65 hyperacetylation.
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1. Cell Culture
(e.g., RAW264.7 Macrophages)

2. Treatment
MS-275 (1µM, 20h)

+ LPS/IFNγ (4h)

3a. NF-κB Activity Assay
(SEAP Reporter)
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(Acetylated p65)

3c. ChIP Assay
(p65 binding to IL10 promoter)

4. Data Analysis & Interpretation

Click to download full resolution via product page

Caption: Workflow for studying MS-275's effect on NF-κB signaling.

Experimental Protocols
1. Protocol: Analysis of NF-κB p65 Acetylation and Nuclear Translocation

Objective: To determine if MS-275 increases the acetylation and nuclear localization of the

NF-κB p65 subunit in macrophages.

Materials: RAW264.7 macrophages, MS-275, LPS, IFN-γ, Cell lysis buffer,

Nuclear/Cytoplasmic extraction kit, Antibodies for total p65 and acetylated-lysine (for

Western Blot), Antibodies for p65 and Lamin B1 (for nuclear fraction validation).

Methodology:

Culture RAW264.7 cells to 80% confluency.

Treat cells with MS-275 (1 µM) or vehicle for 20 hours.
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Stimulate cells with LPS (100 ng/mL) and IFN-γ (10 ng/mL) for the final 1 hour of

incubation.

For Nuclear Translocation: a. Harvest cells and perform nuclear and cytoplasmic

fractionation using a commercial kit. b. Analyze protein content of both fractions by

Western blot. c. Probe membranes with anti-p65 antibody to detect its presence in each

fraction. Use anti-Lamin B1 (nuclear marker) and anti-GAPDH (cytoplasmic marker) to

confirm fraction purity.

For Acetylation: a. Lyse whole cells and perform immunoprecipitation (IP) using an anti-

p65 antibody to isolate the p65 protein. b. Elute the bound protein and run SDS-PAGE

followed by Western blot. c. Probe the membrane with an anti-acetylated-lysine antibody

to detect the acetylation status of p65. Re-probe with anti-p65 to confirm equal loading.

2. Protocol: In Vivo Cigarette Smoke-Induced Airway Inflammation Model

Objective: To evaluate the therapeutic efficacy of MS-275 in a murine model of COPD.

Materials: C57Bl/6 mice, Cigarette smoke exposure chamber, MS-275, Vehicle control,

Bronchoalveolar lavage (BAL) equipment, ELISA kit for murine KC.

Methodology:

Expose C57Bl/6 mice to whole-body cigarette smoke (e.g., 4 cigarettes/day, 5 days/week)

for a period of 4 days to 12 weeks to establish acute or chronic inflammation.

Administer MS-275 (dose and route to be optimized, e.g., intraperitoneal injection) or

vehicle to the mice daily, starting before or during the smoke exposure period.

At the end of the study period, euthanize the mice.

Perform bronchoalveolar lavage (BAL) by cannulating the trachea and washing the lungs

with sterile PBS.

Determine the total number of cells in the BAL fluid.

Perform differential cell counts on cytospin preparations to quantify neutrophil influx.
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Harvest lung tissue, homogenize it, and measure the level of the neutrophil

chemoattractant KC (murine IL-8 homolog) using a specific ELISA kit.

Compare the results from the MS-275-treated group with the smoke-exposed vehicle

group and the air-exposed control group.

To cite this document: BenchChem. [Application Notes and Protocols for CH 275 in
Immunology and Inflammation Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b561565#ch-275-in-immunology-and-inflammation-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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